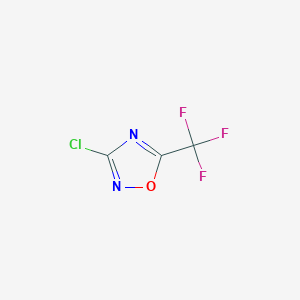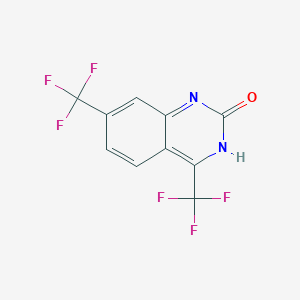
3-Thiophenecarboxylicacid,2-bromo-5-formyl-,ethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is an organic compound with the molecular formula C8H7BrO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester typically involves the bromination of thiophene derivatives followed by formylation and esterification. One common synthetic route is as follows:
Bromination: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromothiophene.
Formylation: The 2-bromothiophene undergoes a Vilsmeier-Haack reaction with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position, resulting in 2-bromo-5-formylthiophene.
Esterification: The final step involves the esterification of 2-bromo-5-formylthiophene with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to produce 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Thiophenecarboxylic acid, 2-bromo-5-carboxylic acid, ethyl ester.
Reduction: 3-Thiophenecarboxylic acid, 2-bromo-5-hydroxymethyl-, ethyl ester.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid, 2-bromo-, ethyl ester: Lacks the formyl group, which may affect its reactivity and applications.
3-Thiophenecarboxylic acid, 5-formyl-, ethyl ester: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
2-Bromo-3-thiophenecarboxylic acid: Lacks the formyl and ester groups, making it less versatile in certain applications.
Uniqueness
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the synthesis of a wide range of derivatives.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C8H7BrO3S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 2-bromo-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2H2,1H3 |
InChI Key |
JRDAKPUCSNWOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)









![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
